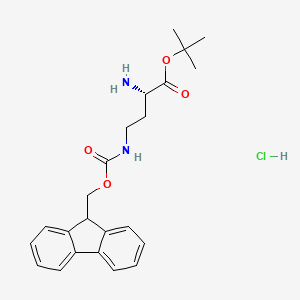

H-L-Dap(fmoc)-otbu hcl

Description

Contextualization of H-L-Dap(Fmoc)-OtBu HCl as a Protected Amino Acid Building Block

H-L-Dap(Fmoc)-OtBu HCl, systematically named Nβ-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride, is a specifically engineered amino acid derivative used as a building block in peptide synthesis. chemimpex.combapeks.com Its core structure is derived from L-α,β-diaminopropionic acid (L-Dap), a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins encoded by the genetic code. mdpi.comresearchgate.net The presence of two amino groups—one at the alpha (α) position and another at the beta (β) position—makes it a versatile component for creating novel peptide structures. cymitquimica.com

In this compound, the different functional groups are "protected" to prevent unwanted reactions during the peptide assembly process. The name itself decodes its structure:

H- : Indicates that the α-amino group is free (unprotected), existing as a hydrochloride salt for enhanced stability and solubility. chemimpex.comcymitquimica.com

L-Dap : Refers to the L-stereoisomer of α,β-diaminopropionic acid.

(Fmoc) : The β-amino group on the side chain is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

-OtBu : The carboxylic acid group is protected as a tert-butyl (tBu) ester.

This specific arrangement makes it a valuable reagent in solid-phase peptide synthesis (SPPS), where it can be incorporated into a growing peptide chain to introduce unique functionalities, such as sites for branching, cyclization, or the attachment of other molecules. chemimpex.combeilstein-journals.org

Historical Development and Significance in Peptide Chemistry

The utility of H-L-Dap(Fmoc)-OtBu HCl is best understood in the context of the evolution of peptide synthesis. The groundbreaking development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field by anchoring the peptide to an insoluble resin, simplifying the purification process. csbio.compeptide.com

A further major advancement was the introduction of new protecting group strategies. In 1970, the base-labile Fmoc group was introduced by Louis A. Carpino and Grace Y. Han. peptide.comnih.gov This was followed by the development of the concept of "orthogonal protection" by George Barany and colleagues in 1977, a strategy that uses protecting groups that can be removed under different chemical conditions. peptide.comfiveable.me This culminated in the development of the Fmoc/tBu strategy in 1978 by Johannes Meienhofer's group, which has become the predominant method in modern SPPS. peptide.comnih.govwikipedia.org

The significance of building blocks like H-L-Dap(Fmoc)-OtBu HCl lies in their ability to expand the chemical diversity of synthetic peptides. By incorporating non-standard amino acids like L-Dap, researchers can design peptides with enhanced biological activity, improved stability, and novel structural features for applications in drug discovery and materials science. chemimpex.commdpi.comnih.gov

Structural Elucidation and Stereochemical Considerations

The precise three-dimensional structure of H-L-Dap(Fmoc)-OtBu HCl is critical to its function. As a chiral molecule, its stereochemistry is paramount for ensuring the correct final conformation and biological activity of the target peptide. The "L" designation refers to the stereochemical configuration at the α-carbon, which is (S) according to Cahn-Ingold-Prelog priority rules.

Key physicochemical properties of the compound are summarized below.

| Property | Value |

| Systematic Name | Nβ-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride |

| Synonym | H-L-Dap(Fmoc)-OtBu·HCl |

| CAS Number | 291529-78-7 |

| Molecular Formula | C₂₂H₂₇ClN₂O₄ |

| Molecular Weight | 418.9 g/mol |

| Appearance | White crystalline powder |

| Melting Point | > 169 °C (decomposes) |

| Optical Rotation | [α]D20 = -8 ± 2º (c=1 in MeOH) |

| Data sourced from Chem-Impex. chemimpex.com |

Maintaining stereochemical integrity during synthesis is essential. Any racemization (conversion between L- and D-isomers) during the coupling steps can lead to a mixture of peptide diastereomers that are difficult to separate and may have different or no biological activity. nih.govfiveable.me The use of well-defined, orthogonally protected building blocks like H-L-Dap(Fmoc)-OtBu HCl minimizes such risks.

Fundamental Principles of Orthogonal Protection Strategies Utilizing Fmoc and OtBu

The effectiveness of H-L-Dap(Fmoc)-OtBu HCl in peptide synthesis is rooted in the principle of orthogonal protection. fiveable.me This strategy allows for the selective removal of one type of protecting group in the presence of others by using chemically distinct cleavage conditions. biosynth.comiris-biotech.deresearchgate.net The Fmoc/tBu combination is a classic example of an orthogonal pair. csbio.comwikipedia.org

The Fmoc Group (Base-Labile): The 9-fluorenylmethoxycarbonyl group is used to protect amino groups, in this case, the β-amino side chain of L-Dap. It is stable under the acidic conditions used to remove tBu groups but is readily cleaved by a mild base. iris-biotech.dewikipedia.org In SPPS, this is typically achieved using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgacs.org The cleavage mechanism proceeds via a β-elimination. acs.org

The OtBu Group (Acid-Labile): The tert-butyl ester is used to protect the C-terminal carboxylic acid. It is stable to the basic conditions required for Fmoc removal. organic-chemistry.orgwikipedia.org The tBu group, along with other acid-labile side-chain protectors, is removed at the end of the synthesis during the final cleavage of the peptide from the solid support. This is accomplished using a strong acid, most commonly trifluoroacetic acid (TFA), often in a "cocktail" containing scavenger molecules to prevent side reactions. iris-biotech.desigmaaldrich.comthermofisher.com

This orthogonality ensures that the peptide chain can be elongated in a controlled, stepwise manner. The free α-amino group of H-L-Dap(Fmoc)-OtBu HCl can participate in peptide bond formation, while its side-chain and C-terminus remain inert until their respective deprotection steps are intentionally carried out.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)20(24)12-13-25-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14,24H2,1-3H3,(H,25,27);1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPOYXSOEXMYDQ-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for H L Dap Fmoc Otbu Hcl and Its Derivatives

Optimized Synthetic Routes for the Preparation of H-L-Dap(Fmoc)-OtBu HCl

The efficient synthesis of H-L-Dap(Fmoc)-OtBu HCl hinges on strategic functionalization and the preservation of stereochemistry.

Regioselective Functionalization Strategies

A key challenge in synthesizing Dap derivatives is the selective protection of its two amino groups (α and β). Several strategies have been developed to achieve this regioselectivity.

One common approach starts from a readily available chiral precursor like L-aspartic acid or L-serine. For instance, a method beginning with N(α)-Boc-L-aspartic acid benzyl (B1604629) ester involves a Curtius rearrangement to introduce the β-nitrogen. organic-chemistry.org The success of this rearrangement is highly dependent on the proper protection of the α-nitrogen. organic-chemistry.orgorganic-chemistry.org Another strategy utilizes N-trityl L-serine esters, which react with N-substituted sulfonamides under Mitsunobu reaction conditions to yield orthogonally protected α,β-diaminopropionic acids. tudublin.ie

A different route employs the ring-opening of serine-derived aziridines with amino acid esters, which provides diaminopropionic acid derivatives with excellent yield and regioselectivity. researchgate.net Furthermore, a practical and efficient synthesis of orthogonally protected Fmoc-Dap(Boc)-OH has been described starting from Fmoc-Asp-OH. This method involves the formation of an Fmoc-Asp-5-oxazolidinone acid, conversion to an acyl azide (B81097), followed by a Curtius rearrangement and hydrolysis. tandfonline.comtandfonline.com

| Starting Material | Key Reaction | Outcome |

| N(α)-Boc-L-aspartic acid benzyl ester | Curtius rearrangement | N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid organic-chemistry.org |

| N-trityl L-serine esters | Mitsunobu reaction | Orthogonally protected α,β-diaminopropionic acids tudublin.ie |

| Serine-derived aziridines | Ring-opening with amino acid esters | Diaminopropionic acid derivatives researchgate.net |

| Fmoc-Asp-OH | Oxazolidinone formation, Curtius rearrangement | Orthogonally protected Fmoc-Dap(Boc)-OH tandfonline.comtandfonline.com |

Chiral Purity Maintenance during Synthesis

Preserving the chiral integrity of the amino acid throughout the synthetic sequence is paramount. The inherent chirality of natural amino acids is a valuable asset in the synthesis of optically pure compounds. symeres.comacs.org

Many synthetic strategies are designed to be stereoconservative. For instance, a method starting from Nα-Fmoc-O-tert-butyl-D-serine to produce protected L-Dap methyl esters ensures that the chirality of the starting material's carbon atom is preserved in every step. mdpi.comresearchgate.netresearchgate.net The use of enzymatic resolutions, such as with aminopeptidases or amidases, is another powerful technique to obtain enantiomerically pure amino acids. symeres.comresearchgate.net These biocatalysts exhibit high stereospecificity, leading to products with high optical purity. symeres.com Polarimetry is a non-destructive method often employed to verify the optical activity and, consequently, the purity of the final chiral molecules. schmidt-haensch.com

Evaluation of Protecting Group Strategies for the Diaminopropionic Acid Scaffold

The choice of protecting groups is critical for the successful synthesis and subsequent application of H-L-Dap(Fmoc)-OtBu HCl in peptide synthesis. An orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others, is essential. organic-chemistry.org

Fmoc Group Application in Nα-Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used base-labile protecting group for the α-amino group in SPPS. wikipedia.orgaltabioscience.com Its popularity stems from its stability to acidic conditions and its straightforward removal with a mild base, typically a solution of piperidine (B6355638) in DMF, which does not affect the acid-labile side-chain protecting groups or the linker to the solid support. wikipedia.orgamericanpeptidesociety.org This orthogonality is a significant advantage of the Fmoc/tBu strategy in peptide synthesis. total-synthesis.com The progress of the Fmoc deprotection can be conveniently monitored by UV spectroscopy of the dibenzofulvene byproduct. wikipedia.org

tert-Butyl Ester Application in Carboxyl Protection

The tert-butyl (tBu) ester is a common choice for protecting the carboxylic acid functionality. thieme-connect.comthieme.de It exhibits excellent stability towards a wide range of nucleophiles and reducing agents. thieme-connect.comthieme.de The tBu group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is compatible with the Fmoc-based SPPS strategy. americanpeptidesociety.orgthieme.de This allows for the selective deprotection of the carboxyl group while the Fmoc and other acid-labile side-chain protecting groups remain intact. Recent advancements have even explored enzymatic methods for the cleavage of tert-butyl esters, offering milder and more selective deprotection conditions. acs.org

| Protecting Group | Position | Cleavage Condition | Key Advantages |

| Fmoc | Nα-amino group | Mild base (e.g., 20% piperidine in DMF) wikipedia.org | Acid stability, UV monitoring of deprotection wikipedia.orgtotal-synthesis.com |

| tert-Butyl (tBu) | Carboxyl group | Acid (e.g., TFA) americanpeptidesociety.orgthieme.de | Stability to nucleophiles and bases thieme-connect.comthieme.de |

| Orthogonal Group | Nβ-amino group | Varies (e.g., Boc cleaved by acid, Alloc by Pd(0)) tudublin.ietandfonline.com | Allows for selective side-chain modification |

Orthogonal Protection of the β-Amino Group

The β-amino group of Dap requires an orthogonal protecting group that can be removed without affecting the Fmoc or tBu groups. This allows for selective modification of the side chain, such as the introduction of labels or the formation of cyclic peptides. researchgate.net

Commonly used protecting groups for the β-amino group include the acid-labile tert-butyloxycarbonyl (Boc) group and the allyloxycarbonyl (Alloc) group, which is cleaved by palladium catalysis. tudublin.ietandfonline.com The choice of the β-protecting group depends on the desired synthetic outcome. For instance, Fmoc-L-Dap(Boc)-OH is a versatile building block used in the synthesis of modified peptides. pubcompare.aimedchemexpress.com The combination of Fmoc, tBu, and a third orthogonal protecting group on the Dap scaffold provides a powerful tool for constructing complex and diverse peptide architectures. tandfonline.com

Solid-Phase Peptide Synthesis (SPPS) Applications Involving H-L-Dap(Fmoc)-OtBu HCl

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptide chains due to its efficiency, ease of automation, and simplified purification of intermediates. mdpi.comcreative-peptides.com The incorporation of Dap derivatives, however, presents unique challenges that require careful optimization of the synthetic protocol.

Incorporation Efficiency and Coupling Optimization

A primary challenge during the incorporation of short-chain diamino acids like Dap and its homologue, 2,4-diaminobutyric acid (Dab), is the propensity for intramolecular cyclization (lactamization). researchgate.net While the α-amino group of the growing peptide chain is temporarily protected by Fmoc, the activated carboxyl group of the incoming Nα-Fmoc-Dap derivative can be attacked by its own β-amino group, leading to the formation of a stable five-membered lactam. This side reaction consumes the activated amino acid, resulting in poor coupling efficiency and truncated or deletion sequences. researchgate.netrsc.org

Research on the analogous compound Fmoc-Dab(Mtt)-OH has shown that this lactamization can be rapid with standard coupling reagents, especially when a pre-activation step is used. researchgate.netrsc.org Although the shorter side chain in Dap derivatives may slightly reduce the rate of this cyclization compared to Dab, the risk remains significant. To achieve high incorporation efficiency, several strategies have been developed:

Choice of Coupling Reagent: The selection of the coupling reagent is critical. Urionium-based reagents like HBTU and HATU, when used with bases like N,N-diisopropylethylamine (DIEA), can promote lactamization. peptide.com Reagents with lower epimerization rates and that can be used without a pre-activation step are preferred. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been identified as a superior reagent for minimizing lactamization and achieving high coupling yields for these challenging amino acids.

Elimination of Pre-activation: Allowing the activated amino acid to stand with the coupling reagent and base before addition to the resin (pre-activation) significantly increases the opportunity for intramolecular cyclization. A pre-incubation-free protocol, where the reagents are added to the resin immediately after mixing, is therefore recommended. researchgate.net

Microwave-Assisted SPPS: The use of microwave energy can accelerate coupling reaction rates, reducing the time required for each cycle. This can lead to higher yields and purity by minimizing the time available for side reactions like lactamization to occur.

Solvent Optimization and Double Coupling: Using solvent mixtures such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) (1:1) can improve resin swelling and reagent diffusion. For particularly difficult couplings, a "double coupling" strategy, where the coupling step is repeated with a fresh solution of amino acid and reagents, can help drive the reaction to completion.

| Coupling Reagent | Common Additive/Base | Relative Efficiency | Risk of Side Reactions (Lactamization/Epimerization) | Key Findings & Recommendations |

|---|---|---|---|---|

| HBTU / HATU | HOBt / HOAt, DIEA | High | High | Standard, effective reagents, but can promote significant lactamization with Dap/Dab derivatives, especially with pre-activation. peptide.com Not recommended without protocol optimization. |

| DIC / HOBt | None (or DIEA) | Moderate to High | Moderate | A classic carbodiimide (B86325) method. Base-free conditions can reduce racemization but may have slower kinetics. smolecule.com |

| DIC / Oxyma Pure | None (or DIEA) | High | Moderate | Oxyma is a superior alternative to HOBt, reducing explosion risk and often improving coupling efficiency. missouristate.edu |

| DEPBT | DIEA | High | Low | Shown to be highly effective in suppressing lactamization for Fmoc-Dab(Mtt)-OH and recommended for similar derivatives. researchgate.net Often the reagent of choice for problematic couplings. |

| PyBOP | DIEA | High | High | Similar to HBTU in performance and propensity for side reactions with sensitive residues. peptide.com |

Resin Compatibility and Cleavage Considerations

Wang Resin: This is a standard resin for producing peptides with a C-terminal carboxylic acid. peptide.combiotage.com Cleavage from Wang resin requires strong acid, typically a high concentration of trifluoroacetic acid (TFA), which would simultaneously remove the OtBu group from the Dap residue and any other acid-labile side-chain protecting groups (e.g., Boc, Trt). peptide.compeptide.com

Rink Amide Resin: This resin is used to generate C-terminal peptide amides. peptide.com Like Wang resin, it requires a strong TFA cocktail for cleavage, which would also result in global deprotection of acid-labile groups. researchgate.net

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-labile resin that offers significant advantages. Peptides can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., 1-3% TFA in DCM or acetic acid mixtures). biotage.comnih.gov These conditions are gentle enough to leave the OtBu ester on the Dap residue and other acid-labile protecting groups intact, allowing for the synthesis of fully protected peptide fragments. peptide.combiotage.com These fragments can then be used in further solution-phase ligations. peptide.com The steric bulk of the trityl linker also helps to prevent side reactions like diketopiperazine formation during the loading of the first amino acid. biotage.com

The final cleavage cocktail must be chosen carefully to efficiently remove all protecting groups while minimizing damage to the peptide. Standard cocktails typically consist of 95% TFA with scavengers like water, triisopropylsilane (B1312306) (TIS), and sometimes ethanedithiol (EDT) to trap reactive cations generated during deprotection, which can otherwise modify sensitive residues like Tryptophan or Methionine. peptide.com

| Resin Type | Typical C-Terminal Functionality | Cleavage Conditions | Fate of Dap(Fmoc)-OtBu Residue | Remarks |

|---|---|---|---|---|

| Wang Resin | Carboxylic Acid | High TFA (e.g., 95% TFA/H₂O/TIS) | OtBu group is cleaved. Fmoc group remains. | Standard for obtaining deprotected peptide acids. Not suitable for preparing protected fragments. peptide.combiotage.com |

| Rink Amide Resin | Amide | High TFA (e.g., 95% TFA/H₂O/TIS) | OtBu group is cleaved. Fmoc group remains. | Standard for obtaining deprotected peptide amides. peptide.comresearchgate.net |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected) | Mildly Acidic (e.g., 1-3% TFA in DCM; AcOH/TFE/DCM) | OtBu and Fmoc groups remain intact. | Ideal for synthesizing fully protected peptide fragments for subsequent use in solution-phase synthesis or convergent strategies. biotage.comnih.gov |

| Sieber Amide Resin | Amide (Protected) | Mildly Acidic (e.g., 1-3% TFA in DCM) | OtBu and Fmoc groups remain intact. | Allows for the generation of protected peptide amides under mild conditions. peptide.combiotage.com |

Solution-Phase Peptide Synthesis (SoPPS) Applications Involving H-L-Dap(Fmoc)-OtBu HCl

While SPPS is dominant, solution-phase peptide synthesis (SoPPS) remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments. creative-peptides.comamericanpeptidesociety.org In SoPPS, all reactions, including coupling and deprotection, occur in a homogenous solution, which requires purification of the intermediate product after each step. creative-peptides.com

A synthetic strategy for preparing dipeptides using a Dap derivative in solution has been described. mdpi.com A general protocol involves:

Deprotection: The N-terminal protecting group of the starting peptide or amino acid ester is removed. For an N-Fmoc protected peptide, this is typically done using a base like piperidine or diethylamine (B46881) (DEA) in a suitable solvent. mdpi.comgoogle.com

Coupling: The incoming amino acid, H-L-Dap(Fmoc)-OtBu HCl, is coupled to the deprotected peptide. The hydrochloride salt must first be neutralized with a non-nucleophilic base like DIEA. The carboxyl group of the N-terminal fragment is activated using standard coupling reagents such as the EDC/HOBt system. mdpi.com

Work-up and Purification: After the coupling is complete, the reaction mixture undergoes an aqueous work-up to remove excess reagents and water-soluble by-products. The protected peptide product is then purified, often by column chromatography or crystallization. mdpi.com

A significant challenge in Fmoc-based solution synthesis is the removal of the dibenzofulvene (DBF) by-product generated during the Fmoc-deprotection step. google.com Unlike in SPPS where it is simply washed away, in SoPPS it remains in the reaction mixture and can form adducts with the free amine product. This can be addressed by washing the organic solution of the reaction mixture with an immiscible solvent like heptane (B126788) to extract the lipophilic DBF. google.com

Comparative Analysis of Synthetic Methodologies for H-L-Dap(Fmoc)-OtBu HCl Incorporation

The choice between SPPS and SoPPS for incorporating H-L-Dap(Fmoc)-OtBu HCl or its derivatives depends on the specific goals of the synthesis, such as the desired scale, peptide length, and complexity.

Solid-Phase Peptide Synthesis (SPPS):

Advantages: The primary advantage is its speed and simplicity, facilitated by the easy removal of excess reagents and by-products through simple filtration and washing of the resin-bound peptide. mdpi.comamericanpeptidesociety.org This makes SPPS highly amenable to automation and the synthesis of long and complex peptides. americanpeptidesociety.orgresolvemass.ca For incorporating challenging residues like Dap, the use of a large excess of reagents can help drive the coupling reaction to completion. peptide.com

Disadvantages: SPPS can be difficult to scale up for industrial production due to the cost of resins and the large volumes of solvents and reagents required. mdpi.comamericanpeptidesociety.org The heterogeneous reaction environment can sometimes lead to incomplete reactions or aggregation, especially with difficult sequences. peptide.com

Solution-Phase Peptide Synthesis (SoPPS):

Disadvantages: SoPPS is a labor-intensive and time-consuming process, as it requires the isolation and purification of the peptide intermediate after every single coupling and deprotection step. creative-peptides.com This complex purification, often involving extraction and chromatography, adds significant time and cost. americanpeptidesociety.org Furthermore, the solubility of growing peptide chains can become a major issue. peptide.com

For the synthesis of unique structures like cyclic or branched peptides utilizing the Dap side chain, SPPS is generally the preferred method. The solid support facilitates the orthogonal deprotection of the side chain and subsequent on-resin modification or cyclization, which is far more complex to achieve in solution. peptide.com

H L Dap Fmoc Otbu Hcl in Peptide and Peptidomimetic Design

Design and Synthesis of Peptides Incorporating Diaminopropionic Acid Scaffolds

The incorporation of diaminopropionic acid (Dap) residues, facilitated by the use of precursors like H-L-Dap(Fmoc)-OtBu HCl, offers a versatile platform for creating peptides with unique structural and functional properties. The presence of the β-amino group provides a strategic point for chemical manipulation, enabling macrocyclization, chain elongation, and functionalization.

Macrocyclization Strategies via β-Amino Group Derivatization

Macrocyclization is a widely employed strategy to enhance the conformational stability, receptor affinity, and proteolytic resistance of peptides. nih.govrsc.org The β-amino group of a Dap residue is an ideal handle for achieving cyclization. One common approach involves forming a lactam bridge by coupling the β-amino group with a C-terminal carboxyl group or the side chain of an acidic amino acid like glutamic acid. nih.gov This sidechain-to-terminus or sidechain-to-sidechain cyclization imparts significant conformational constraints on the peptide backbone. rsc.orguic.edu

For instance, researchers have successfully synthesized cyclic peptides by creating a lactam bridge between the β-amino group of Dap and the side chain of glutamic acid. nih.gov This strategy has been used to develop inhibitors of various biological targets. nih.gov The synthesis typically involves solid-phase peptide synthesis (SPPS) where the linear peptide is assembled on a resin, followed by selective deprotection of the groups protecting the β-amino and side-chain carboxyl functions, and subsequent on-resin cyclization. nih.govresearchgate.net

Table 1: Examples of Macrocyclization Strategies Using Dap Scaffolds

| Cyclization Strategy | Linkage Type | Resulting Structure | Reference |

| Sidechain-to-Sidechain | Lactam | Bicyclic Peptide | nih.gov |

| Sidechain-to-Terminus | Lactam | Monocyclic Peptide | uic.edu |

| Tandem Amide Coupling | Lactam | Lactam-bridged cyclopeptide | rsc.org |

Peptide Chain Elongation and Functionalization

Beyond macrocyclization, the β-amino group of Dap serves as a branching point for peptide chain elongation and the introduction of various functional moieties. This allows for the creation of dendritic or multi-functional peptides. Standard solid-phase peptide synthesis (SPPS) techniques can be employed to extend a second peptide chain from the β-amino group of an incorporated Dap residue. dokumen.pubpeptide.com

This approach is particularly useful for developing multivalent ligands, where multiple peptide sequences are attached to a central scaffold to enhance binding avidity to target receptors. google.com Furthermore, the β-amino group can be functionalized with a wide array of molecules, including fatty acids for lipidation to improve membrane permeability, or fluorescent dyes and radiolabels for diagnostic and imaging applications. The orthogonal protection scheme of H-L-Dap(Fmoc)-OtBu HCl, with the Fmoc group protecting the α-amino group and the OtBu ester protecting the carboxyl group, allows for the selective deprotection and modification of the β-amino group without affecting the rest of the peptide chain. iris-biotech.de

Peptidomimetic Constructs Utilizing H-L-Dap(Fmoc)-OtBu HCl as a Core Scaffold

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govresearchgate.net H-L-Dap(Fmoc)-OtBu HCl is a valuable building block for constructing peptidomimetics due to its β-amino acid nature.

Design Principles for β-Amino Acid Incorporation into Peptidomimetics

The incorporation of β-amino acids, like Dap, into peptide sequences introduces significant changes to the backbone structure. nih.gov Unlike α-peptides, which are composed of α-amino acids, β-peptides have an additional carbon atom in their backbone, leading to different conformational preferences. nih.govresearchgate.net This structural alteration can result in peptidomimetics that are resistant to degradation by proteases, a major drawback of natural peptides. nih.govresearchgate.net

A key design principle is to use β-amino acids to mimic the secondary structures of peptides, such as β-turns and helices. acs.org By strategically placing β-amino acids within a sequence, it is possible to induce specific folding patterns that are crucial for biological activity. The stereochemistry of the β-amino acid plays a critical role in determining the resulting conformation. nih.gov

Conformationally Restricted Peptidomimetic Architectures

H-L-Dap(Fmoc)-OtBu HCl can be used to create highly rigid and conformationally constrained peptidomimetic architectures. The β-amino group can participate in the formation of cyclic structures, such as diketopiperazines, which can act as scaffolds to induce specific secondary structures like β-hairpins. researchgate.net For example, a diketopiperazine scaffold derived from the cyclization of L-aspartic acid and (S)-2,3-diaminopropionic acid has been shown to induce a reverse turn in appended peptide chains, mimicking a β-hairpin structure. researchgate.net

Furthermore, the incorporation of Dap into a peptide backbone can lead to the formation of novel helical structures. rsc.org These conformationally defined scaffolds can then be further functionalized to present specific side chains in a precise spatial arrangement, enabling the design of potent and selective inhibitors or receptor agonists/antagonists. acs.orgmdpi.com The ability to create such well-defined three-dimensional structures is a cornerstone of rational drug design. researchgate.net

Multivalent Peptide Systems Derived from H-L-Dap(Fmoc)-OtBu HCl

Multivalent systems, which present multiple copies of a ligand, can exhibit significantly enhanced binding affinity and avidity to their targets, a phenomenon known as the "multivalency effect." H-L-Dap(Fmoc)-OtBu HCl is an excellent scaffold for constructing such multivalent peptide systems.

The β-amino group of the Dap residue provides a convenient attachment point for additional peptide ligands. By synthesizing a core peptide containing one or more Dap residues, multiple copies of a binding peptide can be attached, creating a multimeric construct. google.com This approach has been used to develop heteromeric constructs that can bind to multiple epitopes on a target receptor, leading to superior binding ability compared to their monomeric counterparts. google.com

For instance, a study on VEGF receptor-2 (KDR) binding peptides demonstrated that heteromeric constructs comprising two different binding peptides linked to a scaffold showed improved avidity for the target. google.com The synthesis of such constructs can be achieved using a combination of solid-phase and solution-phase chemistries, where the core scaffold is first assembled on a resin, and the binding peptides are subsequently coupled to the deprotected β-amino groups of the Dap residues. google.com

Development of Non-Natural Amino Acid Libraries Using H-L-Dap(Fmoc)-OtBu HCl as a Precursor

The strategic design of peptides and peptidomimetics often requires the incorporation of non-natural amino acids to enhance properties such as stability, binding affinity, and biological activity. H-L-Dap(Fmoc)-OtBu HCl, a derivative of L-2,3-diaminopropionic acid (L-Dap), serves as a pivotal precursor for generating diverse libraries of such non-natural amino acids. mdpi.comresearchgate.net Its utility stems from its unique structural framework, featuring orthogonally protected functional groups that allow for selective chemical modifications.

The core structure of H-L-Dap(Fmoc)-OtBu HCl provides three distinct points for chemical manipulation: the α-amino group, the β-amino group, and the carboxyl group. In this specific compound, the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is protected as a tert-butyl (OtBu) ester, which is labile to acid. researchgate.netiris-biotech.de This leaves the β-amino group available for a wide array of chemical transformations, making the molecule an ideal scaffold for combinatorial chemistry and the synthesis of novel amino acid derivatives. researchgate.net

The development of non-natural amino acid libraries from this precursor typically involves the modification of the free β-amino group. Researchers can introduce a vast range of functionalities through reactions such as acylation, alkylation, reductive amination, and sulfonylation. mdpi.comnih.gov This versatility allows for the systematic alteration of the side chain's size, polarity, and reactivity, which is crucial for structure-activity relationship (SAR) studies in drug discovery. csic.es For instance, libraries of peptides generated through combinatorial modifications of a Dap residue have been instrumental in the search for selective protein kinase C-α (PKCα) inhibitors and other bioactive molecules. csic.es

The orthogonal protection scheme is fundamental to this process. After the desired moiety is introduced at the β-position, the Fmoc group can be selectively removed using a mild base like piperidine (B6355638), allowing for the elongation of a peptide chain via standard solid-phase peptide synthesis (SPPS). google.comnih.gov Subsequently, the OtBu group can be cleaved with an acid such as trifluoroacetic acid (TFA), often in the final step of peptide cleavage from the resin support. google.commdpi.com This stepwise deprotection strategy ensures that modifications occur at specific, intended sites.

Research has demonstrated various synthetic routes employing Dap derivatives. For example, appropriately protected L-Dap subunits are used as building blocks in the solid-phase synthesis of chelating peptide conjugates for therapeutic and diagnostic applications. mdpi.com Furthermore, the synthesis of Nβ-methylated L-Dap scaffolds has been achieved, showcasing the potential for creating N-alkylated amino acid libraries. mdpi.com

The table below illustrates the versatility of the Dap scaffold in generating diverse non-natural amino acid side chains from a common precursor.

Table 1: Examples of Non-Natural Amino Acid Synthesis from a Dap Scaffold

| Precursor Type | Reaction at β-NH2 | Resulting Side Chain Functionality | Application Area |

|---|---|---|---|

| Protected L-Dap | Acylation with various carboxylic acids | Amides | SAR studies, Peptidomimetics |

| Protected L-Dap | Reductive amination with aldehydes/ketones | Secondary/Tertiary amines | Receptor ligands, Enzyme inhibitors |

| Protected L-Dap | Sulfonylation with sulfonyl chlorides | Sulfonamides | Bioactive peptides |

| Protected L-Dap | Alkylation with alkyl halides | N-alkylated derivatives | Peptidomimetic design |

The strategic use of H-L-Dap(Fmoc)-OtBu HCl and related compounds provides a powerful platform for expanding the chemical space of amino acid building blocks. The resulting libraries of non-natural amino acids are invaluable resources for medicinal chemistry, enabling the fine-tuning of peptide-based therapeutics and the development of novel molecular probes and materials. mdpi.comcsic.es

Table of Mentioned Compounds

| Compound Name |

|---|

| H-L-Dap(Fmoc)-OtBu HCl |

| L-2,3-diaminopropionic acid (L-Dap) |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| tert-butyl (OtBu) |

| Piperidine |

Role of H L Dap Fmoc Otbu Hcl in Bioconjugation Chemistry and Chemical Biology Applications

Site-Specific Bioconjugation Strategies Utilizing the β-Amino Group of H-L-Dap

The presence of a primary amine on the side chain of Dap, when incorporated into a peptide sequence using H-L-Dap(Fmoc)-OtBu HCl, provides a unique handle for site-specific bioconjugation. This allows for the attachment of various molecules, such as drugs, imaging agents, or polymers, without interfering with the peptide's N- or C-termini, which are often crucial for biological activity.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized bioconjugation due to its high efficiency, specificity, and biocompatibility. peptide.comsigmaaldrich.combio-connect.nl The β-amino group of a Dap residue, introduced via H-L-Dap(Fmoc)-OtBu HCl, can be readily derivatized into either an azide (B81097) or an alkyne, transforming the peptide into a platform for click chemistry.

Following the incorporation of Fmoc-L-Dap(OtBu)-OH into a peptide sequence during SPPS and subsequent deprotection of the β-amino group, it can be acylated with a reagent containing a terminal alkyne or a strained cyclooctyne (B158145) for SPAAC. Alternatively, the β-amino group can be converted to an azide through diazotransfer reactions. This functionalized peptide can then be "clicked" with a molecule bearing the complementary reactive handle.

Table 1: Examples of Click Chemistry Modifications on Dap-Containing Peptides

| Modification of β-Amino Group | Click Reaction Partner | Resulting Conjugate | Potential Application |

|---|---|---|---|

| Propargyl amide | Azide-functionalized fluorophore | Fluorescently labeled peptide | Cellular imaging |

| Azide | Alkyne-modified drug molecule | Peptide-drug conjugate | Targeted drug delivery |

The most direct method for functionalizing the β-amino group of Dap is through amide bond formation. libretexts.orgresearchgate.netluxembourg-bio.com After selective deprotection of the Fmoc group on the Dap side chain, the free amine can react with an activated carboxylic acid of a molecule of interest. This approach is widely used to attach a variety of payloads. The stability of the resulting amide bond makes it a robust linkage for many bioconjugation applications. mdpi.com The use of standard peptide coupling reagents facilitates this process, ensuring high yields and specificity. peptide.combachem.com

Table 2: Payloads Attached via Amide Bond Formation to the β-Amino Group of Dap

| Payload | Activating Agent | Significance of Conjugate |

|---|---|---|

| Biotin (B1667282) | HBTU/HATU | Affinity purification, detection |

| Cytotoxic drug | EDC/NHS | Antibody-drug conjugates (if in an antibody fragment) |

Orthogonal ligation strategies are crucial for the chemical synthesis of large peptides and proteins from smaller, unprotected peptide fragments. nih.govnih.gov The unique reactivity of the β-amino group of Dap can be exploited in such strategies. For instance, after incorporation into a peptide fragment using H-L-Dap(Fmoc)-OtBu HCl, the side-chain amine can participate in chemoselective ligation reactions that are orthogonal to the native chemical ligation (NCL) between an N-terminal cysteine and a C-terminal thioester. This allows for the assembly of complex peptide architectures, including branched and cyclic structures.

Chemical Probes and Activity-Based Probes (ABPs) Incorporating H-L-Dap(Fmoc)-OtBu HCl

Chemical probes and activity-based probes (ABPs) are indispensable tools in chemical biology for studying the function and activity of enzymes and other proteins. mdpi.comnih.gov H-L-Dap(Fmoc)-OtBu HCl can serve as a key building block in the synthesis of these probes by providing a site for the attachment of reporter tags or reactive "warheads".

The general structure of an ABP includes a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection. The β-amino group of a Dap residue can be used to attach either the reporter tag (e.g., biotin or a fluorophore) or the reactive group. This modular design allows for the synthesis of a variety of probes targeting different enzyme classes. frontiersin.orgspringernature.com

Table 3: Components of a Dap-Based Activity-Based Probe

| Probe Component | Attached to Dap β-Amino Group | Example | Target Enzyme Class |

|---|---|---|---|

| Reporter Tag | Biotin | Biotinylated peptide with a warhead | Serine hydrolases |

| Reactive Group | Fluorophosphonate | Peptide with a fluorophore at another position | Proteases |

Fluorescent Labeling of Peptides and Proteins via H-L-Dap(Fmoc)-OtBu HCl Derivatives

Fluorescent labeling is a powerful technique for visualizing and quantifying peptides and proteins in biological systems. researchgate.netsb-peptide.comnih.gov The incorporation of H-L-Dap(Fmoc)-OtBu HCl into a peptide sequence provides a specific site for the attachment of a fluorescent dye. This site-specific labeling ensures that the fluorophore does not interfere with the peptide's biological activity, which can be a concern when labeling the N-terminus or lysine (B10760008) residues. bio-connect.nlacs.org

After peptide synthesis and selective deprotection of the Dap side chain, a variety of amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be conjugated to the β-amino group. bachem.comresearchgate.net This approach allows for the creation of peptides with a single, precisely positioned fluorescent label.

Table 4: Common Fluorescent Dyes for Labeling the β-Amino Group of Dap

| Fluorescent Dye | Reactive Group | Excitation (nm) | Emission (nm) |

|---|---|---|---|

| Fluorescein | NHS-ester | ~494 | ~518 |

| Rhodamine | NHS-ester | ~550 | ~573 |

| Cyanine Dyes (e.g., Cy5) | NHS-ester | ~649 | ~666 |

Development of Affinity Reagents and Ligands Using H-L-Dap(Fmoc)-OtBu HCl Scaffolds

Affinity reagents and ligands are crucial for isolating, detecting, and studying target proteins and other biomolecules. mdpi.comnih.govresearchgate.net H-L-Dap(Fmoc)-OtBu HCl can be used to construct peptide-based affinity reagents where the Dap side chain plays a key role. The β-amino group can be functionalized to mimic a natural ligand, to introduce a specific pharmacophore, or to serve as an attachment point for a larger binding moiety.

For example, a peptide library can be synthesized with a Dap residue at a specific position. The β-amino groups of this library can then be derivatized with a diverse set of chemical groups, creating a vast array of potential ligands. This library can then be screened against a target protein to identify high-affinity binders. The defined point of diversification offered by the Dap residue simplifies the structure-activity relationship studies of the identified hits.

Integration of H-L-Dap(Fmoc)-OtBu HCl in Bioorthogonal Reactions

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions have become indispensable tools for studying biomolecules in real-time. H-L-Dap(Fmoc)-OtBu HCl serves as a versatile scaffold for introducing bioorthogonal functional groups into peptides during solid-phase peptide synthesis (SPPS).

The unique structure of diaminopropionic acid, featuring a primary amine on its side chain, allows for the selective attachment of "chemical handles" that can participate in bioorthogonal reactions. Once the H-L-Dap(Fmoc)-OtBu HCl building block is incorporated into a growing peptide chain, the side-chain amine can be derivatized with a bioorthogonal moiety, such as an azide or a strained alkyne. This strategic placement provides a specific site for subsequent chemical ligation.

Table 1: Key Bioorthogonal Reactions

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a cyclooctyne | Copper-free, fast reaction kinetics, highly specific. |

| Tetrazine Ligation | Tetrazine and a strained alkene (e.g., trans-cyclooctene) | Extremely fast kinetics, produces a stable conjugate and nitrogen gas. |

Detailed research has demonstrated the practical application of this approach. For instance, Fmoc-protected derivatives of L-azidoalanine (a close analog of azido-derivatized Dap) have been efficiently synthesized and used in SPPS to create azide-functionalized peptides cam.ac.uk. The azide group, introduced via the Dap side chain, serves as a versatile handle for various bioorthogonal conjugations. This allows for the site-specific labeling of peptides with reporter molecules like fluorophores or for their attachment to other biomolecules or surfaces chemimpex.comiris-biotech.de.

The process typically involves the following steps:

Incorporation: H-L-Dap(Fmoc)-OtBu HCl is incorporated into the desired position of a peptide sequence during standard Fmoc-based SPPS.

Side-Chain Modification: The side-chain amine of the Dap residue is selectively deprotected and reacted with a reagent carrying the bioorthogonal handle (e.g., an azide-containing activated ester).

Peptide Cleavage and Deprotection: The fully assembled and modified peptide is cleaved from the solid support and all protecting groups are removed.

Bioorthogonal Ligation: The purified peptide, now containing a bioorthogonal functional group, is ready to be reacted with its complementary partner in a bioorthogonal manner.

Table 2: Research Findings on Azido-Amino Acid Integration in Peptides

| Study Focus | Key Findings | Reference |

|---|---|---|

| Synthesis of Fmoc-Protected Azido Amino Acids | Development of an efficient, scalable synthesis of Fmoc-protected azido-amino acids for use in SPPS. | cam.ac.uk |

| Compatibility with Fmoc Chemistry | Investigation into the stability and compatibility of α-azido acids in standard Fmoc-based SPPS protocols. | nih.govresearchgate.net |

The integration of H-L-Dap(Fmoc)-OtBu HCl into bioorthogonal reaction schemes has significantly broadened the toolkit of chemical biologists. It enables the precise and efficient labeling and engineering of peptides for a wide array of applications, from fundamental studies of protein function to the development of novel therapeutic and diagnostic agents. The ability to introduce a bioorthogonal handle at a specific site within a peptide sequence is crucial for creating well-defined bioconjugates with preserved biological activity.

Analytical Research Methodologies for H L Dap Fmoc Otbu Hcl and Its Synthetic Intermediates

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry in the field of peptide synthesis, providing powerful tools for both the assessment of purity and the isolation of target compounds.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for analyzing non-volatile compounds like H-L-Dap(Fmoc)-OtBu HCl. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

Analytical HPLC: In the analytical setting, RP-HPLC is used to determine the purity of H-L-Dap(Fmoc)-OtBu HCl and to monitor the progress of its synthesis. The separation is typically achieved on a C18 column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, commonly a gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA). The Fmoc group, with its aromatic nature, provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry, typically at wavelengths of 215 nm (for the peptide bond) and 254 or 265 nm (for the Fmoc group). The retention time of the compound is a characteristic feature under specific chromatographic conditions and can be used for identification, while the peak area corresponds to its concentration, allowing for purity assessment.

Preparative HPLC: For the isolation and purification of H-L-Dap(Fmoc)-OtBu HCl on a larger scale, preparative HPLC is employed. This technique utilizes larger columns and higher flow rates to separate the target compound from impurities generated during synthesis. The principles of separation are the same as in analytical HPLC, but the goal is to collect fractions of the purified product. The purity of the collected fractions is then confirmed using analytical HPLC.

Table 1: Typical HPLC Parameters for the Analysis of Fmoc-Protected Amino Acids

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 mm x 250 mm, 5 µm | C18, 20-50 mm ID, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 5-95% B over 20 min | Step or linear gradient optimized for separation |

| Flow Rate | 1.0 mL/min | 20-100 mL/min |

| Detection | UV at 215 nm and 265 nm | UV at 220 nm or 254 nm |

| Injection Volume | 5-20 µL | 0.5-5 mL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of the synthesis of H-L-Dap(Fmoc)-OtBu HCl, GC is primarily used to detect and quantify residual solvents. Solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and diethyl ether are often used in peptide synthesis and must be removed from the final product to meet quality standards.

Headspace GC is a common technique for this purpose, where the vial containing the sample is heated to allow volatile solvents to partition into the gas phase (headspace) above the sample. A sample of the headspace gas is then injected into the GC for analysis. This method is highly sensitive and avoids contamination of the GC system with non-volatile sample components.

Table 2: Common Residual Solvents in Peptide Synthesis and their Boiling Points

| Solvent | Boiling Point (°C) |

| Dichloromethane (DCM) | 39.6 |

| Diethyl Ether | 34.6 |

| Acetonitrile | 81.6 |

| N,N-Dimethylformamide (DMF) | 153 |

| Toluene | 110.6 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of H-L-Dap(Fmoc)-OtBu HCl and for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like protected amino acids. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For H-L-Dap(Fmoc)-OtBu HCl, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution capabilities of modern mass spectrometers allow for the accurate determination of the molecular weight, which can be used to confirm the elemental composition of the compound. Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the structure of the molecule. For Fmoc-protected amino acids, characteristic fragmentation includes the loss of the Fmoc group.

Table 3: Expected ESI-MS Data for H-L-Dap(Fmoc)-OtBu HCl

| Ion | Calculated m/z |

| [M+H]⁺ | 419.20 |

| [M-OtBu+H]⁺ | 363.14 |

| [Fmoc]⁺ | 179.08 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique commonly used for the analysis of peptides and proteins. In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

MALDI-TOF MS is particularly useful for the rapid determination of the molecular weight of synthetic intermediates and the final product. It is known for its high sensitivity and tolerance to salts and other impurities. For H-L-Dap(Fmoc)-OtBu HCl, MALDI-TOF MS would provide a clear signal for the molecular ion, confirming the successful synthesis of the target compound.

Spectroscopic Techniques for Structural Characterization of Synthesized Compounds

Spectroscopic techniques provide detailed information about the chemical structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR and ¹³C NMR are routinely used to characterize synthetic compounds. For H-L-Dap(Fmoc)-OtBu HCl, ¹H NMR would show characteristic signals for the protons of the Fmoc group, the tert-butyl group, and the diaminopropionic acid backbone. The chemical shifts, splitting patterns, and integration of these signals would confirm the presence of all the structural components and their connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonances

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of H-L-Dap(Fmoc)-OtBu HCl. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the various structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. The aromatic protons of the fluorenyl ring in the Fmoc group typically appear as a series of multiplets in the downfield region, approximately between 7.2 and 7.8 ppm. The methine and methylene (B1212753) protons of the Fmoc group (CH and CH₂) are expected to resonate around 4.2 to 4.5 ppm. The protons of the diaminopropionic acid backbone (α-CH and β-CH₂) and the nine equivalent protons of the tert-butyl ester group, which appear as a sharp singlet in the upfield region (around 1.4-1.5 ppm), are also clearly identifiable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the urethane (B1682113) (Fmoc) and the tert-butyl ester are typically observed in the range of 155-175 ppm. The aromatic carbons of the fluorenyl group resonate between 120 and 145 ppm. The aliphatic carbons, including the CH and CH₂ of the Fmoc group, the α- and β-carbons of the Dap core, and the quaternary and methyl carbons of the tert-butyl group, all show characteristic signals at distinct chemical shifts.

Table 1: Expected NMR Chemical Shift Ranges for H-L-Dap(Fmoc)-OtBu HCl

| Group | Atoms | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Fmoc | Aromatic CH | 7.2 - 7.8 (m) | 120.0 - 144.0 |

| Fmoc | CH₂-O | ~4.4 (d) | ~67.0 |

| Fmoc | CH | ~4.2 (t) | ~47.0 |

| Dap | α-CH | ~4.0 - 4.3 (m) | ~53.0 |

| Dap | β-CH₂ | ~3.2 - 3.6 (m) | ~45.0 |

| OtBu | C(CH₃)₃ | ~1.4 - 1.5 (s, 9H) | ~28.0 |

| OtBu | C (CH₃)₃ | - | ~82.0 |

| Carbamate (B1207046) | N-C =O | - | ~156.0 |

| Ester | O-C =O | - | ~170.0 |

| Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. (s = singlet, d = doublet, t = triplet, m = multiplet). |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. okstate.edu For H-L-Dap(Fmoc)-OtBu HCl, IR spectroscopy confirms the presence of its key structural components.

The spectrum is characterized by several key absorption bands. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching vibrations of the carbamate and the primary amine hydrochloride. The carbonyl (C=O) stretching vibrations are particularly diagnostic. The urethane carbonyl of the Fmoc group typically shows a strong absorption band around 1690-1720 cm⁻¹, while the ester carbonyl of the OtBu group appears at a higher frequency, around 1730-1750 cm⁻¹. Aromatic C=C stretching vibrations from the fluorenyl ring are observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the ester and carbamate groups are also present, typically in the 1000-1300 cm⁻¹ range. wayne.edu

Table 2: Characteristic IR Absorption Bands for H-L-Dap(Fmoc)-OtBu HCl

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine Salt (R-NH₃⁺) | N-H Stretch | 2800 - 3100 (broad) |

| Carbamate (R-NH-COO-) | N-H Stretch | 3300 - 3400 |

| Carbamate (R-NH-COO-) | C=O Stretch | 1690 - 1720 |

| Ester (R-COO-R') | C=O Stretch | 1730 - 1750 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Ester / Carbamate | C-O Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze molecules containing chromophores, which are parts of the molecule that absorb light in the UV-visible range. The primary chromophore in H-L-Dap(Fmoc)-OtBu HCl is the fluorenyl group of the Fmoc protector. This aromatic system exhibits strong UV absorbance, making UV-Vis spectroscopy a highly sensitive method for detection and quantification.

This technique is most frequently used in the context of solid-phase peptide synthesis (SPPS) to quantify the loading of an Fmoc-protected amino acid onto a resin. nih.gov The Fmoc group is cleaved from the peptide using a base like piperidine (B6355638), which results in the formation of a dibenzofulvene-piperidine adduct. nih.govmostwiedzy.pl This adduct has a characteristic strong absorbance maximum around 301 nm (with a molar extinction coefficient, ε, of approximately 7800-8021 M⁻¹cm⁻¹) and another peak around 289-290 nm. nih.govnih.govmostwiedzy.pl By measuring the absorbance of the cleavage solution, the amount of Fmoc group released, and thus the concentration of the original compound, can be accurately determined using the Beer-Lambert law. rsc.org

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is used to confirm the empirical formula of the molecule, which can then be compared to the theoretical formula to verify its identity and purity. davidson.edu

The molecular formula for H-L-Dap(Fmoc)-OtBu HCl is C₂₂H₂₇ClN₂O₄, with a molecular weight of 418.92 g/mol . bapeks.commolmall.net The theoretical elemental composition is calculated based on this formula and the atomic weights of each element. The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's elemental composition.

Table 3: Theoretical Elemental Composition of H-L-Dap(Fmoc)-OtBu HCl

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 22 | 264.242 | 63.08% |

| Hydrogen | H | 1.008 | 27 | 27.216 | 6.50% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 8.46% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 6.69% |

| Oxygen | O | 15.999 | 4 | 63.996 | 15.28% |

| Total | 418.921 | 100.00% | |||

| Calculations based on the formula C₂₂H₂₇ClN₂O₄. molmall.net |

Q & A

Q. What is the role of H-L-Dap(Fmoc)-OtBu HCl in solid-phase peptide synthesis (SPPS)?

H-L-Dap(Fmoc)-OtBu HCl is a protected amino acid derivative critical for introducing non-natural amino acids, such as L-2,3-diaminopropionic acid (Dap), into peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary N-terminal protecting group, removable under mild basic conditions (e.g., piperidine), while the OtBu (tert-butyl ester) protects the carboxyl group. The HCl salt enhances solubility in organic solvents like DMF, facilitating stepwise coupling in SPPS .

Q. How does the HCl salt form influence the compound's solubility and reactivity?

The HCl salt increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) essential for SPPS. This ensures efficient dissolution during coupling reactions while maintaining stability of the Fmoc and OtBu protecting groups. Solubility data (e.g., 1.173 g/cm³ density, predicted pKa 11.92) guide solvent selection for optimal reaction kinetics .

Q. What are the standard protocols for synthesizing H-L-Dap(Fmoc)-OtBu HCl?

Synthesis involves sequential protection of L-2,3-diaminopropionic acid:

- Step 1 : Fmoc protection of the α-amino group using Fmoc-Cl under basic conditions.

- Step 2 : Esterification of the carboxyl group with tert-butanol and HCl.

- Step 3 : Purification via recrystallization or HPLC to achieve >95% purity. Reaction conditions (temperature, solvent, and catalyst) are optimized to minimize side products like aspartimide formation .

Advanced Research Questions

Q. How can researchers design experiments to optimize the coupling efficiency of H-L-Dap(Fmoc)-OtBu HCl in SPPS?

- Experimental Variables : Vary coupling agents (e.g., HBTU vs. DIC/Oxyma), solvent systems (DMF vs. NMP), and reaction times.

- Analytical Methods : Monitor coupling efficiency via Kaiser test or HPLC.

- Data Interpretation : Compare yields and purity to identify optimal conditions. Contradictions in coupling efficiency (e.g., lower yields in polar solvents) may arise from steric hindrance or incomplete Fmoc deprotection .

Q. What strategies mitigate side reactions during the synthesis of peptides containing H-L-Dap(Fmoc)-OtBu HCl?

- Aspartimide Formation : Use low-temperature coupling (0–4°C) and additives like HOBt to suppress base-induced cyclization.

- Racemization : Employ coupling agents with minimal basicity (e.g., COMU) and avoid prolonged exposure to basic conditions.

- Validation : Characterize intermediates via LC-MS and NMR to confirm structural integrity .

Q. How can stability studies be designed to assess the long-term storage of H-L-Dap(Fmoc)-OtBu HCl?

- Conditions : Store aliquots at varying temperatures (−20°C, 4°C, room temperature) under inert gas (N₂).

- Metrics : Monitor decomposition via HPLC at intervals (e.g., 1, 3, 6 months) and quantify residual purity.

- Findings : Degradation rates correlate with humidity and temperature; HCl salt forms are more stable than free bases due to reduced hygroscopicity .

Q. What methodologies resolve contradictions in structural data (e.g., NMR vs. X-ray) for H-L-Dap(Fmoc)-OtBu HCl derivatives?

- Multi-Technique Validation : Combine ¹H/¹³C NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to resolve ambiguities.

- Computational Modeling : Use DFT calculations to predict spectroscopic profiles and compare with empirical data.

- Case Study : Discrepancies in predicted vs. observed pKa values (e.g., 11.92 predicted vs. experimental 10.5) may arise from solvent effects or protonation state .

Q. How can H-L-Dap(Fmoc)-OtBu HCl be functionalized to study peptide-protein interactions?

- Post-Synthetic Modifications : Introduce fluorophores (e.g., FITC) or biotin via the ε-amino group of Dap.

- Applications : Use functionalized peptides in surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding kinetics.

- Challenges : Ensure modifications do not disrupt peptide conformation or protection group stability .

Methodological Best Practices

- Data Management : Maintain detailed logs of reaction conditions, purity assessments, and spectroscopic data to enable reproducibility .

- Safety Protocols : Use fume hoods, gloves, and eye protection; avoid inhalation of HCl fumes during handling .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and synthetic peptide registration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.